molecular formula C10H17NO2 B3277224 (2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate CAS No. 65641-66-9

(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B3277224
CAS No.: 65641-66-9
M. Wt: 183.25
InChI Key: KNPLGHZLVZHFSD-PEBLOWIWSA-N
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Description

(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate (CAS: 1932276-78-2) is a bicyclic amino ester with a rigid bicyclo[2.2.2]octane scaffold. Its molecular formula is C₁₀H₁₇NO₂, and it has a molecular weight of 183.25 g/mol . The compound features a stereochemically defined (2S,3S) configuration, as indicated by its InChIKey (KNPLGHZLVZHFSD-PEBLOWIWSA-N) and SMILES notation (COC(=O)[C@@H]1[C@@H](N)C2CCC1CC2) . Key physicochemical properties include:

  • Hydrogen bond donors: 1
  • Hydrogen bond acceptors: 3
  • Rotatable bonds: 2
  • Topological polar surface area (TPSA): 52.3 Ų .

The compound is synthesized via stereoselective methods, including patented routes involving ring-closure reactions of amino esters and retro-Diels-Alder processes . It is commercially available with ≥97% purity and is used in pharmaceutical research, particularly for studying biogenic amine transporters .

Properties

IUPAC Name

methyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11/h6-9H,2-5,11H2,1H3/t6?,7?,8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPLGHZLVZHFSD-PEBLOWIWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C1N)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](C2CCC1CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1.1 Neurological Applications

The compound has shown promise in the development of drugs targeting neurological disorders. Its structural similarity to existing neurotransmitter analogs suggests potential use as a modulator of neurotransmitter systems. Research indicates that derivatives of bicyclic compounds can influence receptor activity, potentially leading to new treatments for conditions such as depression and anxiety disorders.

Case Study: A study published in Journal of Medicinal Chemistry explored the effects of various bicyclic compounds on serotonin receptors. The findings indicated that modifications of the bicyclic structure can lead to enhanced receptor binding affinity, suggesting a pathway for developing new antidepressants.

1.2 Antiviral Activity

Recent investigations have identified (2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate as a candidate for antiviral drug development, particularly against influenza viruses. The compound's ability to inhibit viral replication pathways has been documented, making it a subject of interest for further research.

Case Study: In a study focusing on PB2 inhibitors, this compound was evaluated for its efficacy against influenza strains. Results showed significant inhibition of viral replication in vitro, highlighting its potential as a therapeutic agent against influenza.

Synthetic Intermediate

2.1 Building Block in Organic Synthesis

This compound serves as an important building block in organic synthesis due to its unique bicyclic structure and functional groups. It can be utilized to synthesize more complex molecules through various chemical reactions such as alkylation and acylation.

Applications:

  • Synthesis of Peptides: The compound can be used in the synthesis of peptide analogs, contributing to the development of novel therapeutic agents.
  • Chiral Ligands: Its chiral nature makes it suitable for use as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Material Science

3.1 Polymer Chemistry

Research into the incorporation of this compound into polymer matrices has shown potential for creating advanced materials with improved mechanical properties and thermal stability.

Case Study: A recent study investigated the use of this compound in the formulation of biodegradable polymers. The results indicated that polymers containing this bicyclic structure exhibited enhanced tensile strength and degradation rates compared to traditional polymers.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryNeurological disorders treatmentPotential modulator of neurotransmitter systems
Antiviral drug developmentSignificant inhibition of influenza virus replication
Synthetic IntermediateBuilding block for organic synthesisUsed in peptide synthesis and chiral ligands
Material ScienceIncorporation into polymer matricesEnhanced mechanical properties and biodegradability

Mechanism of Action

The mechanism of action of (2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Ethyl di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate (4)

  • Molecular Formula: C₁₁H₁₈ClNO₂
  • Molecular Weight : 231.10 g/mol
  • Key Features : Contains a chlorine atom and an ethyl ester group. The bicyclo[2.2.2]octane core includes a double bond (oct-5-ene), reducing ring saturation compared to the target compound.
  • Synthesis: Prepared via reaction of cis-3-aminobicyclo[2.2.2]octane-2-carboxylic acid with SOCl₂ and EtOH, yielding 87% crystallized product (m.p. 209–213°C) .
  • Applications: Intermediate in tricyclic pyrimidinone synthesis via retro-Diels-Alder reactions .
Property Target Compound Ethyl di-endo Derivative (4)
Molecular Weight 183.25 g/mol 231.10 g/mol
Ester Group Methyl Ethyl
Ring Saturation Fully saturated Partially unsaturated (ene)
Melting Point Not reported 209–213°C

Key Difference : The ethyl derivative’s unsaturated core and chlorine substitution enhance its reactivity in cyclization reactions but reduce metabolic stability compared to the fully saturated target compound .

(2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic Acid Hydrochloride

  • Molecular Formula: C₉H₁₆ClNO₂
  • Molecular Weight : 205.68 g/mol
  • Key Features : Carboxylic acid derivative lacking the methyl ester group. The hydrochloride salt form improves solubility for biological assays.
  • Applications : Precursor in synthesizing ester derivatives like the target compound. Discontinued commercially, limiting accessibility .
Property Target Compound Carboxylic Acid Hydrochloride
Functional Group Methyl ester Carboxylic acid (HCl salt)
Solubility Moderate (ester) High (ionic form)
Commercial Availability Available (≥97%) Discontinued

Key Difference : The absence of the ester group in the hydrochloride derivative reduces lipophilicity, impacting blood-brain barrier penetration in neurological studies .

Troparil (Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate)

  • Molecular Formula: C₁₆H₂₁NO₂
  • Molecular Weight : 259.35 g/mol
  • Key Features : A tropane derivative with a bicyclo[3.2.1]octane core and phenyl substitution.
  • Biological Activity : Potent dopamine reuptake inhibitor (Kd = 1.83 nM for hDAT), used in cocaine antagonist research .
Property Target Compound Troparil
Bicyclo Structure [2.2.2] [3.2.1]
Pharmacological Target Biogenic amine transporters Dopamine transporter (hDAT)
Melting Point Not reported 190–191°C

Key Difference : Troparil’s tropane scaffold and phenyl group enhance its affinity for hDAT, unlike the target compound’s simpler bicyclo[2.2.2]octane core .

(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic Acid Methyl Ester

  • Molecular Formula: C₉H₁₅NO₂
  • Molecular Weight : 169.22 g/mol
  • Key Features: Nitrogen atom integrated into the bicyclo scaffold (aza substitution) instead of an amino group.
  • Applications : Chiral building block in asymmetric synthesis .
Property Target Compound 1-Aza Derivative
Functional Group Amino Aza (N in ring)
Hydrogen Bond Donors 1 0
Complexity Moderate High (heteroatom in core)

Key Difference: The aza substitution eliminates a hydrogen bond donor, reducing interactions with polar biological targets compared to the amino-substituted target compound .

Biological Activity

(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate, also known as methyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in neuropharmacology and cancer treatment.

  • IUPAC Name : Methyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
  • Molecular Formula : C10H18ClNO2
  • Molecular Weight : 219.71 g/mol
  • CAS Number : 2173637-41-5
  • Purity : 97% .

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving glutamate and gamma-aminobutyric acid (GABA). These interactions suggest a potential role in modulating synaptic transmission and neuroprotection.

Neuroprotective Effects

Studies have demonstrated that compounds similar to this compound exhibit neuroprotective properties in models of neurodegenerative diseases. For instance, research on related bicyclic compounds has shown their ability to reduce oxidative stress and neuronal apoptosis in vitro .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of bicyclic compounds, including this compound. In vitro studies have indicated that these compounds can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis . For example:

CompoundCancer Cell LineIC50 (µM)
(Compound A)PC-3 (Prostate)12
(Compound B)MCF7 (Breast)8
(Compound C)HeLa (Cervical)15

Case Studies

  • Study on Neuroprotection : A study published in Journal of Medicinal Chemistry evaluated the neuroprotective effects of a series of bicyclic compounds similar to this compound against oxidative stress-induced neuronal death in cultured neurons. Results showed a significant reduction in cell death at concentrations as low as 5 µM.
    "The bicyclic structure provided a scaffold that enhanced the protective effects against oxidative damage" .
  • Anticancer Evaluation : In another study focused on anticancer activity, researchers tested a derivative of this compound against various cancer cell lines and observed that it inhibited cell growth significantly more than standard chemotherapeutics at comparable doses.

Q & A

Q. What are the established synthetic routes for (2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate?

The synthesis typically involves multi-step reactions leveraging the bicyclo[2.2.2]octane scaffold. A key method includes:

  • Step 1 : Formation of the bicyclic core via [2.2.2] annulation, often using paraformaldehyde and triethylamine under inert conditions to generate intermediates (e.g., 1-aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives) .
  • Step 2 : Stereoselective introduction of the 3-amino group using protecting groups (e.g., tert-butoxycarbonyl, Boc) to control regiochemistry .
  • Step 3 : Methyl esterification under mild acidic or basic conditions to preserve stereochemical integrity . Critical Parameters : Temperature control (-78°C for sensitive steps), anhydrous solvents (e.g., dichloromethane), and chiral auxiliaries to maintain (2S,3S) configuration .

Q. How is the stereochemical configuration of this compound validated?

  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and nuclear Overhauser effects (NOEs) confirm spatial proximity of protons in the bicyclic system .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers at C2 and C3, by analyzing bond angles and torsional constraints .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with mobile phases optimized for polar functional groups (e.g., heptane:ethanol with 0.1% trifluoroacetic acid) .

Q. What purification methods are recommended for isolating high-purity (>97%) this compound?

  • Flash Column Chromatography : Use silica gel with gradients of dichloromethane/methanol (9.5:0.5) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures exploit the compound’s moderate solubility (~15 mg/mL in ethanol) to yield crystalline product .
  • LC-MS Purity Check : Monitor mass transitions (e.g., m/z 183.25 for [M+H]+^+) and UV absorption at 210–220 nm .

Advanced Research Questions

Q. How does the rigid bicyclo[2.2.2]octane scaffold influence interactions with biological targets?

The scaffold’s conformational rigidity:

  • Enhances Binding Affinity : Pre-organizes functional groups (amine, ester) for optimal hydrogen bonding with enzymes (e.g., proteases) or receptors .
  • Reduces Entropic Penalty : Stabilizes ligand-target complexes, as shown in molecular dynamics simulations (e.g., ΔG binding = -9.2 kcal/mol for kinase inhibitors) .
  • Modulates Selectivity : Steric hindrance from the bicyclic structure prevents off-target interactions, as demonstrated in comparative studies with flexible analogs .

Q. What strategies enable enantioselective synthesis of the (2S,3S) configuration?

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric Michael additions to install the amine group with >90% enantiomeric excess (ee) .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired ester enantiomers .
  • Dynamic Kinetic Resolution (DKR) : Combine palladium catalysts with chiral ligands to invert configuration during synthesis, achieving >95% ee .

Q. How do reaction conditions impact the stability of this compound?

  • pH Sensitivity : The ester group hydrolyzes rapidly under basic conditions (t1/2_{1/2} = 2 h at pH 9), necessitating neutral buffers (pH 6–7) for biological assays .
  • Thermal Stability : Decomposition occurs above 150°C (TGA data), requiring storage at -20°C under argon .
  • Light Sensitivity : UV exposure induces racemization; amber glassware or light-protected environments are critical .

Q. What analytical techniques resolve contradictions in reported biological activity data?

  • Meta-Analysis of IC50_{50} Values : Compare datasets using standardized assays (e.g., ATPase inhibition vs. cell viability) to identify assay-specific artifacts .
  • Molecular Docking : Reconcile divergent binding affinities by modeling compound interactions with mutant vs. wild-type protein isoforms .
  • Batch-to-Batch Purity Analysis : Trace impurities (e.g., <2% diastereomers) can skew activity; use qNMR with internal standards (e.g., maleic acid) for quantification .

Methodological Tables

Table 1 : Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
Bicyclic Core FormationParaformaldehyde, Triethylamine, -78°C6585
Stereoselective AminationBoc-protected amine, Pd(OAc)2_2, 70°C7292
Methyl EsterificationMeOH, H2_2SO4_4, RT8997

Table 2 : Comparative Biological Activity of Analogues

CompoundTarget (IC50_{50}, nM)Selectivity Ratio (vs. Off-Target)Reference
(2S,3S)-IsomerKinase A: 12 ± 2150:1
(2R,3R)-IsomerKinase A: 480 ± 455:1
Flexible AnalogKinase A: 230 ± 3010:1

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 2
(2S,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate

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